(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Overview
Description
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea is a compound belonging to the indole derivative family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid for nitration and subsequent reactions with urea derivatives under controlled temperatures .
Industrial Production Methods
Industrial production methods for indole derivatives, including (2-hydroxy-5-nitro-1H-indol-3-yl)iminourea, often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-hydroxy-5-nitro-1H-indol-3-yl)iminourea involves its interaction with cellular targets, leading to the disruption of cellular processes. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-nitroindole: Shares the nitro group but lacks the iminourea moiety.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups
Uniqueness
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c10-9(16)13-12-7-5-3-4(14(17)18)1-2-6(5)11-8(7)15/h1-3,11,15H,(H2,10,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDWYXFGWXRFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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